molecular formula C21H16ClFN2O3S B6507860 4-[(2-chlorophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 900012-85-3

4-[(2-chlorophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No. B6507860
M. Wt: 430.9 g/mol
InChI Key: KTWSVMXKOBLVLE-UHFFFAOYSA-N
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Description

4-[(2-chlorophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a useful research compound. Its molecular formula is C21H16ClFN2O3S and its molecular weight is 430.9 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(2-chlorophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is 430.0554194 g/mol and the complexity rating of the compound is 715. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[(2-chlorophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-chlorophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-[(2-chlorophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione' involves the synthesis of the benzothiadiazine ring system followed by the addition of the 2-(3-fluoro-4-methylphenyl) and 4-[(2-chlorophenyl)methyl] groups.

Starting Materials
2-aminobenzenesulfonamide, sodium nitrite, hydrochloric acid, sodium bicarbonate, 2-chlorobenzaldehyde, 3-fluoro-4-methylphenylboronic acid, palladium acetate, tri-o-tolylphosphine, potassium carbonate, 4-chlorobenzyl alcohol, trifluoroacetic anhydride, acetic anhydride, sodium hydroxide, sulfuric acid, hydrogen peroxide

Reaction
The synthesis begins with the conversion of 2-aminobenzenesulfonamide to the corresponding diazonium salt using sodium nitrite and hydrochloric acid., The diazonium salt is then treated with sodium bicarbonate to generate the corresponding benzothiadiazine intermediate., The 2-(3-fluoro-4-methylphenyl) group is introduced via a Suzuki coupling reaction between the benzothiadiazine intermediate and 3-fluoro-4-methylphenylboronic acid using palladium acetate and tri-o-tolylphosphine as catalysts., The 4-[(2-chlorophenyl)methyl] group is introduced via a Friedel-Crafts alkylation reaction between 2-chlorobenzaldehyde and 4-chlorobenzyl alcohol using trifluoroacetic anhydride as a catalyst., The final compound is obtained by the addition of the 4-[(2-chlorophenyl)methyl] group to the benzothiadiazine intermediate using potassium carbonate as a base and acetic anhydride as a solvent., The compound is purified by recrystallization from a suitable solvent and characterized by various spectroscopic techniques such as NMR and IR., The reaction conditions and yields for each step are optimized to obtain the desired product in high yield and purity., All reactions are carried out under appropriate conditions and precautions to ensure safety and minimize environmental impact.

properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O3S/c1-14-10-11-16(12-18(14)23)25-21(26)24(13-15-6-2-3-7-17(15)22)19-8-4-5-9-20(19)29(25,27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWSVMXKOBLVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chlorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

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